

A Comparative Analysis of the Biological Activity of Brominated Benzamides

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Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylbenzamide**

Cat. No.: **B1294092**

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For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activity of **4-Bromo-3,5-dimethylbenzamide** and its structurally related analogs against other benzamide compounds. Due to a lack of publicly available data on the specific biological activity of **4-Bromo-3,5-dimethylbenzamide**, this guide will focus on the well-documented anticancer properties of a closely related derivative, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, as a representative of this chemical class.

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antiemetic, antipsychotic, and antimicrobial properties. The introduction of a bromine atom and methyl groups to the benzamide core, as seen in **4-Bromo-3,5-dimethylbenzamide**, can significantly influence its physicochemical properties and, consequently, its biological activity. This guide delves into the anticancer potential of a brominated benzamide derivative and contrasts its activity with other benzamides targeting different biological pathways.

Anticancer Activity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives

Recent studies have highlighted the potential of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation and survival, particularly in non-small cell lung cancer (NSCLC).[\[1\]](#)[\[2\]](#) [\[3\]](#) One of the most promising compounds from a synthesized series, designated as C9, has

demonstrated significant inhibitory activity against several NSCLC cell lines with FGFR1 amplification.[1][2][3]

Data Presentation: Anticancer Activity

The inhibitory effects of compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, on various NSCLC cell lines are summarized below. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound	Cell Line	Target	IC ₅₀ (μM)
C9	NCI-H520	FGFR1	1.36 ± 0.27
C9	NCI-H1581	FGFR1	1.25 ± 0.23
C9	NCI-H226	FGFR1	2.31 ± 0.41
C9	NCI-H460	FGFR1	2.14 ± 0.36
C9	NCI-H1703	FGFR1	1.85 ± 0.32

Comparative Biological Activities of Other Benzamides

To provide a broader context, the biological activities of other substituted benzamides are presented below. These compounds exhibit different biological effects, including antimicrobial and enzyme inhibitory activities.

Data Presentation: Antimicrobial and Enzyme Inhibitory Activities

Compound Class	Target Organism/Enzyme	Activity Metric	Value
Substituted Benzamides	Bacillus subtilis	MIC (μ g/mL)	6.25
Substituted Benzamides	Escherichia coli	MIC (μ g/mL)	3.12
Benzenesulfonamide-Benzamides	Carbonic Anhydrase I (hCA I)	K_{i} (nM)	4.07 - 29.70
Benzenesulfonamide-Benzamides	Carbonic Anhydrase II (hCA II)	K_{i} (nM)	10.68 - 37.16
Benzenesulfonamide-Benzamides	Acetylcholinesterase (AChE)	K_{i} (nM)	8.91 - 34.02

Experimental Protocols

Anticancer Activity Assessment (MTT Assay)

This protocol outlines the general procedure used to determine the in vitro anti-proliferative activity of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against NSCLC cell lines.

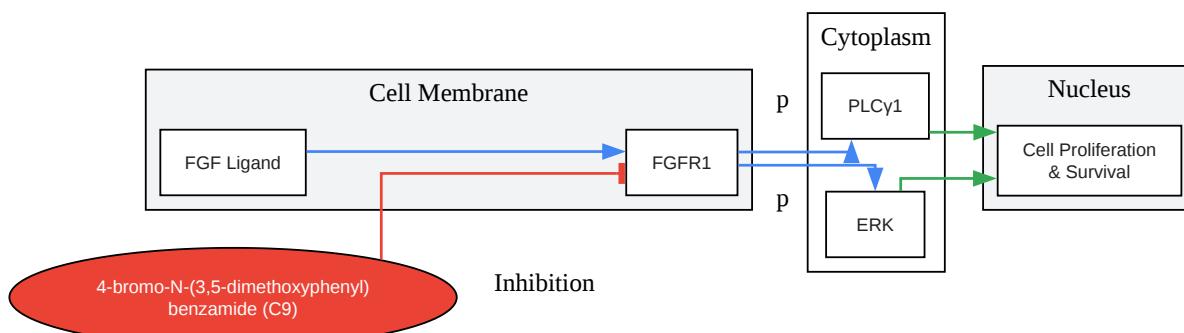
- **Cell Culture:** Human NSCLC cell lines (NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Preparation:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations with the culture medium.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

- MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

FGFR1 Signaling Pathway

The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 exerts its anticancer effect by inhibiting the FGFR1 signaling pathway. This inhibition leads to downstream effects, including cell cycle arrest and apoptosis.[3]

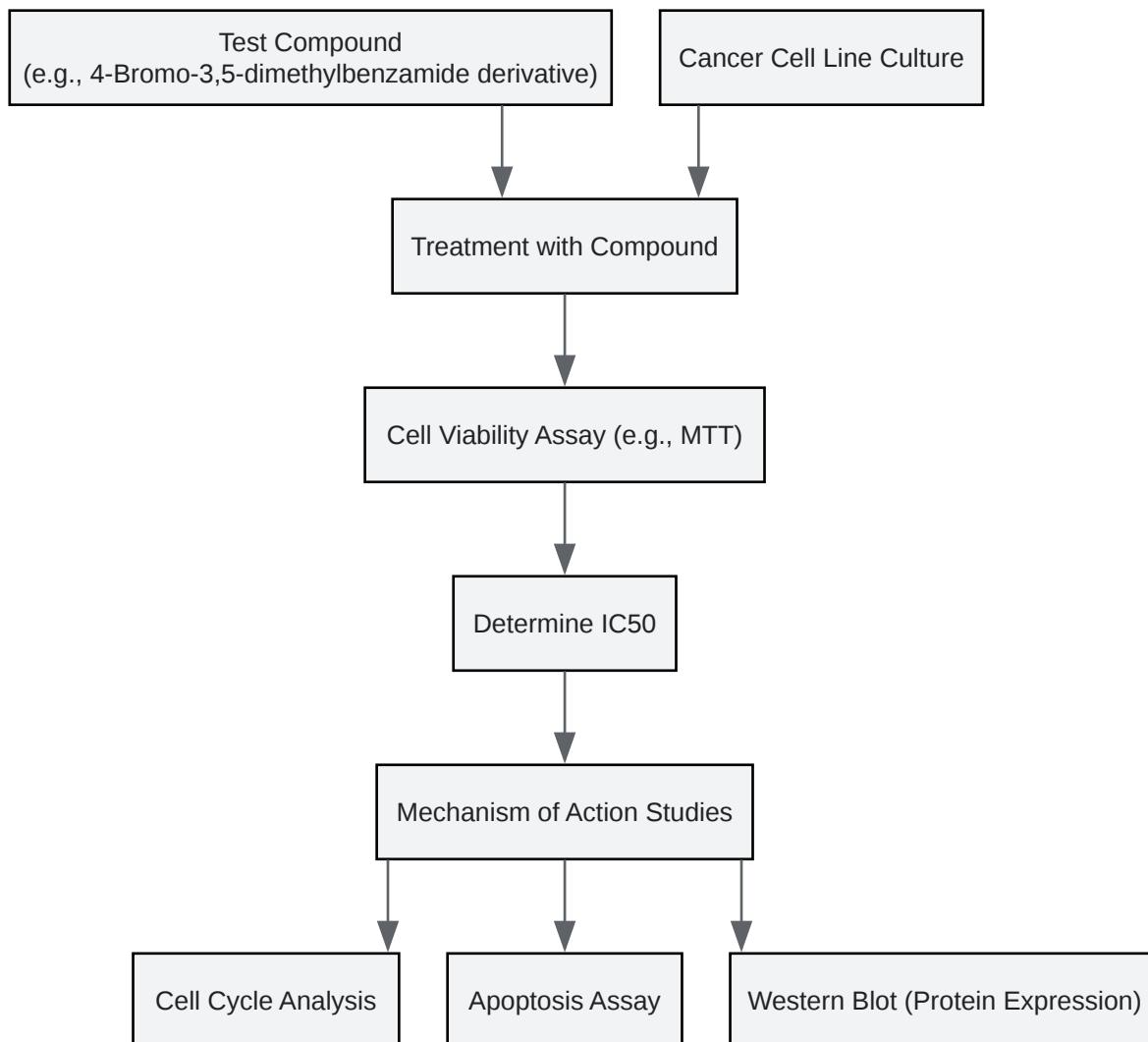


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Caption: FGFR1 signaling pathway and the inhibitory action of the benzamide derivative.

General Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for anticancer activity.



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Caption: A generalized workflow for evaluating the anticancer potential of a test compound.

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References

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